Aryl Bromide Amination: DTBNpP vs. TTBP
In Pd‑catalyzed Hartwig–Buchwald amination of aryl bromides, DTBNpP‑ligated catalysts exhibit higher activity than TTBP‑ligated catalysts under mild conditions, attributable to DTBNpP’s larger cone angle [REFS‑1]. While the study was performed using in situ‑generated catalysts rather than the G3 precatalyst itself, the ligand‑driven activity differential directly informs selection of the DTBNpP‑containing G3 precatalyst over a hypothetical TTBP‑based G3 precatalyst for room‑temperature aryl bromide aminations.
| Evidence Dimension | Catalytic activity in aryl bromide amination |
|---|---|
| Target Compound Data | DTBNpP ligand + Pd source: high activity at room temperature |
| Comparator Or Baseline | TTBP ligand + Pd source: lower activity under same conditions |
| Quantified Difference | Cone angle DTBNpP > TTBP; TTBP is stronger electron donor |
| Conditions | Hartwig–Buchwald amination of aryl bromides, room temperature |
Why This Matters
For C–N coupling of aryl bromides at ambient temperature, the DTBNpP‑based precatalyst is the preferred choice over TTBP‑based alternatives due to ligand‑imparted steric advantages.
- [1] Hill, L. L.; Moore, L. R.; Huang, R.; Craciun, R.; Vincent, A. J.; Dixon, D. A.; Chou, J.; Woltermann, C. J.; Shaughnessy, K. H. J. Org. Chem. 2006, 71, 4951–4955. View Source
